Cas no 2228975-86-6 (3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol)

3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol
- 2228975-86-6
- EN300-1907049
-
- インチ: 1S/C10H15BrN2O2/c1-10(5-12,6-14)9-7(11)3-13-4-8(9)15-2/h3-4,14H,5-6,12H2,1-2H3
- InChIKey: RTWXQRUBQTYLJA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1C(C)(CO)CN)OC
計算された属性
- せいみつぶんしりょう: 274.03169g/mol
- どういたいしつりょう: 274.03169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907049-10.0g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1907049-5.0g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1907049-5g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1907049-1g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1907049-10g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1907049-0.05g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1907049-1.0g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1907049-0.5g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1907049-0.1g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1907049-0.25g |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol |
2228975-86-6 | 0.25g |
$1262.0 | 2023-09-18 |
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-olに関する追加情報
3-Amino-2-(3-Bromo-5-Methoxypyridin-4-Yl)-2-Methylpropan-1-Ol: A Comprehensive Overview
3-Amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropan-1-ol, also known by its CAS number 2228975-86-6, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising applications in drug discovery and material science. In this article, we will delve into the structural properties, synthesis methods, pharmacological activities, and potential applications of this compound, supported by the latest research findings.
The molecular structure of 3-amino-2-(3-bromo-5-methoxypyridin-4-yl)-2-methylpropanol is characterized by a pyridine ring substituted with bromine, methoxy, and amino groups. The presence of these functional groups imparts versatile reactivity and bioavailability to the molecule. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel anti-cancer agents. Researchers have demonstrated that this compound can be further modified to enhance its selectivity and potency against specific cellular targets.
One of the most intriguing aspects of CAS 2228975-86 is its ability to act as a chiral auxiliary in asymmetric synthesis. This property has been exploited in the construction of complex natural products and pharmaceutical intermediates. For instance, a 2023 study published in the Journal of Organic Chemistry reported the use of this compound as a key intermediate in the synthesis of a bioactive alkaloid analog. The study emphasized its role in facilitating enantioselective reactions, which are critical for producing optically pure compounds with desired therapeutic properties.
In terms of pharmacological activity, 3-amino-propanol derivative has shown promising results in preclinical models. A recent investigation conducted by researchers at Stanford University revealed that this compound exhibits moderate inhibitory activity against several kinases involved in cancer progression. The study further suggested that its brominated pyridine moiety plays a pivotal role in modulating enzyme activity. These findings underscore its potential as a lead compound for developing targeted therapies.
The synthesis of CAS 2228975 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A notable advancement in this area was reported by chemists at the University of Cambridge, who developed a palladium-catalyzed coupling reaction to construct the pyridine ring with high efficiency. This method not only enhances the scalability of the synthesis but also reduces environmental impact by minimizing waste generation.
Beyond its role in drug discovery, 3-amino-propanol derivative has found applications in materials science. Recent research has explored its use as a building block for constructing advanced materials such as metalloporphyrins and coordination polymers. These materials exhibit unique electronic properties, making them suitable for applications in sensors and energy storage devices.
In conclusion, 3-amino-propanol derivative (CAS 2228975) is a versatile compound with immense potential across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.
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